molecular formula C9H18O3 B8083182 1-Buten-1-ol, 2-ethyl-, propanoate

1-Buten-1-ol, 2-ethyl-, propanoate

Cat. No.: B8083182
M. Wt: 174.24 g/mol
InChI Key: ACXSWYGXOHJHPM-UHFFFAOYSA-N
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Description

1-Buten-1-ol, 2-ethyl-, propanoate is an organic compound with the molecular formula C₇H₁₂O₂. It is an ester formed from the reaction of 1-buten-1-ol and propanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Buten-1-ol, 2-ethyl-, propanoate can be synthesized through esterification, where 1-buten-1-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: 1-Buten-1-ol, 2-ethyl-, propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-buten-1-ol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ester to form carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed:

    Hydrolysis: 1-Buten-1-ol and propanoic acid.

    Reduction: 1-Buten-1-ol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-Buten-1-ol, 2-ethyl-, propanoate has various applications in scientific research:

Mechanism of Action

The mechanism by which 1-buten-1-ol, 2-ethyl-, propanoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and subsequent reactions.

Comparison with Similar Compounds

    Butyl propanoate: Another ester with a similar structure but different alkyl group.

    Ethyl butanoate: An ester with a different carboxylic acid component.

    Methyl propanoate: A simpler ester with a shorter alkyl chain.

Uniqueness: 1-Buten-1-ol, 2-ethyl-, propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated bond in the butenyl group makes it more reactive compared to saturated esters, allowing for a wider range of chemical transformations .

Properties

IUPAC Name

2-ethylbut-1-en-1-ol;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O.C3H6O2/c1-3-6(4-2)5-7;1-2-3(4)5/h5,7H,3-4H2,1-2H3;2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXSWYGXOHJHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CO)CC.CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40770932
Record name Propanoic acid--2-ethylbut-1-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142935-43-1
Record name Propanoic acid--2-ethylbut-1-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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